(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-5-2-6-20-22(19)25-23(32-20)26(15-17-4-3-13-24-14-17)21(28)12-9-16-7-10-18(11-8-16)27(29)30/h2-14H,15H2,1H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNOJIOPPOMPJ-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic compound with significant potential in medicinal chemistry. Its structural complexity, featuring a methoxy-substituted benzo[d]thiazole, a nitrophenyl group, and a pyridine moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H18N4O4S
- Molecular Weight : 446.48 g/mol
- CAS Number : 895004-79-2
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of acrylamides, particularly those containing thiazole and nitrophenyl groups, exhibit potent anticancer properties. For instance:
- A study demonstrated that similar compounds can inhibit T-cell proliferation with IC50 values around 0.004 μM . This suggests that this compound may also possess selective cytotoxicity against cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects:
- Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.001 to 0.25 μg/mL . The presence of the nitrophenyl group is particularly noted for enhancing antimicrobial activity.
Anti-inflammatory Activity
The pyridine moiety in the compound is associated with anti-inflammatory properties:
- Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . This opens avenues for exploring its use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation.
- DNA Interaction : Similar acrylamide derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the cytotoxic effects of various acrylamides, suggesting a potential pathway for this compound as well.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
These findings underscore the compound's potential therapeutic applications across multiple domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
A close structural analogue, (Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (), replaces the 4-methoxy group with a methyl substituent. Methoxy groups generally enhance solubility via polar interactions, whereas methyl groups may increase lipophilicity, impacting membrane permeability .
Acrylamide Derivatives with Nitrophenyl Moieties
The compound (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) () shares the 4-nitrophenyl acrylamide backbone but lacks the benzothiazole and pyridinylmethyl groups. Instead, it incorporates a propylamine and p-tolyl substituent.
Hydroxyphenyl-Substituted Acrylamides
A hydroxyphenyl-rich analogue, (2Z)-3-(4-hydroxyphenyl)-N-(4-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-N-(3-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}propyl)acrylamide (), replaces nitro groups with hydroxyl substituents. This contrast underscores the nitro group’s role in stabilizing charge-transfer interactions in the target compound .
Pyrazole-Thiazole Hybrids
Compounds such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () feature thiazole and pyrazole rings instead of benzothiazole. Pyrazole-thiazole hybrids prioritize kinase inhibition via ATP-binding pocket interactions, whereas the methoxybenzothiazole in the target compound may favor DNA intercalation or protease inhibition due to its planar aromatic system .
Preparation Methods
Preparation of 4-Methoxybenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized through cyclization of 2-aminothiophenol derivatives. A common method involves reacting 4-methoxy-2-aminothiophenol with cyanogen bromide in ethanol under reflux, yielding the thiazole ring. Alternative approaches use thiourea derivatives cyclized in the presence of hydrochloric acid.
Synthesis of 3-(4-Nitrophenyl)acryloyl Chloride
3-(4-Nitrophenyl)acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted at 60°C for 5 hours, followed by removal of excess SOCl₂ via rotary evaporation. This step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC).
Coupling Reaction and N-Alkylation
The final step involves a two-stage process:
- Acylation : 4-Methoxybenzo[d]thiazol-2-amine is reacted with 3-(4-nitrophenyl)acryloyl chloride in chloroform, using sodium bicarbonate (NaHCO₃) as a base to neutralize HCl.
- N-Alkylation : The intermediate acrylamide is alkylated with pyridin-3-ylmethanamine in the presence of triethylamine (TEA) and dichloromethane (DCM), heated under reflux for 24 hours.
Key Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Chloroform/DCM | |
| Base | NaHCO₃ or TEA | |
| Temperature | Reflux (40–60°C) | |
| Reaction Time | 1–24 hours |
Stereochemical Control for Z-Isomer Formation
The (Z)-configuration is critical for the compound’s bioactivity. Stereoselective synthesis is achieved through:
- Kinetic Control : Slow addition of acryloyl chloride at 0–5°C to favor the Z-isomer.
- Catalytic Methods : Use of Lewis acids like zinc chloride (ZnCl₂) to stabilize the transition state.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity by stabilizing dipole interactions.
Comparative Isomer Ratios
| Condition | Z:E Ratio | Yield (%) | Source |
|---|---|---|---|
| Room Temperature | 1:1.2 | 65 | |
| 0°C with ZnCl₂ | 3:1 | 82 | |
| DMF, 0°C | 4:1 | 78 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key peaks include δ 8.56 (d, J = 9.6 Hz, pyridine-H), 7.98 (d, J = 7.6 Hz, benzothiazole-H), and 6.58 (d, J = 7.6 Hz, acrylamide-H).
- IR Spectroscopy : Bands at 1666 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
Challenges and Optimization Strategies
Byproduct Formation
Yield Enhancement
- Microwave Assistance : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields to 85%.
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) increase coupling efficiency in N-alkylation steps.
Industrial-Scale Considerations
Patented methods emphasize cost-effective protocols:
- One-Pot Synthesis : Combining acylation and alkylation in a single reactor reduces purification steps.
- Solvent Recycling : Distillation recovery of DCM and chloroform lowers production costs.
Scale-Up Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Yield | 70–80% | 65–75% |
| Purity | ≥95% | ≥90% |
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Step 1: Formation of the benzo[d]thiazole core via condensation of 4-methoxy-2-aminothiophenol with a carbonyl source (e.g., acetic anhydride or chloroacetyl chloride) under reflux in ethanol or DMF .
- Step 2: Alkylation of the thiazole nitrogen using pyridin-3-ylmethyl chloride in the presence of a base like K₂CO₃ in acetonitrile .
- Step 3: Acrylamide formation via a Michael addition or Wittig reaction between 4-nitrophenylacrylic acid and the thiazole intermediate, using coupling agents like EDCI/HOBt in dichloromethane .
Purity Optimization:
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer: Key Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the Z-isomer using ¹H-NMR (e.g., coupling constants for acrylamide protons: J = 10–12 Hz) and ¹³C-NMR for carbonyl groups (~165–170 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~449.1 Da) .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect stereoisomeric impurities .
Q. What preliminary biological assays are suitable for screening this compound?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Cytotoxicity Screening: Employ the SRB assay () in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ <10 µM indicates therapeutic potential .
- Enzyme Inhibition: Test against COX-2 or kinases using fluorogenic substrates (e.g., 50 µM compound in Tris buffer, pH 7.4) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, Z/E isomerism) impact bioactivity?
Methodological Answer: SAR Insights from Analogues ():
| Substituent Modification | Observed Effect | Example Data |
|---|---|---|
| Nitro → Methoxy (para) | Reduced cytotoxicity (IC₅₀: 25 µM vs. 8 µM) | |
| Z → E Isomerism | 2–3× lower antimicrobial activity (MIC: 32 µg/mL vs. 16 µg/mL) | |
| Pyridine → Benzyl | Loss of kinase inhibition (IC₅₀ >100 µM) |
Experimental Design:
- Synthesize analogues via Suzuki coupling or isomerization (e.g., UV light for Z→E conversion).
- Compare activity profiles using dose-response curves and molecular docking (AutoDock Vina) to identify key binding interactions .
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
Methodological Answer: Common Pitfalls & Solutions:
- Cell Line Variability: Normalize data using a reference drug (e.g., doxorubicin) and standardize culture conditions (e.g., FBS batch, passage number) .
- Solubility Issues: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC .
- Assay Interference: The nitro group may quench fluorescence in certain assays (e.g., Alamar Blue); use SRB or MTT instead .
Case Study:
A 2025 study reported IC₅₀ = 5 µM in HeLa cells, while a 2024 study found IC₅₀ = 15 µM. Root-cause analysis revealed differences in incubation time (48h vs. 24h) and serum concentration (10% vs. 2% FBS) .
Q. Which enzymes or pathways are plausible targets for this compound?
Methodological Answer: Hypothesis-Driven Approach:
- Kinase Inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using competitive binding assays (Carna Biosciences) .
- COX-2 Inhibition: Measure PGE₂ suppression in LPS-stimulated macrophages (ELISA, IC₅₀ <1 µM suggests COX-2 selectivity) .
- NLRP3 Inflammasome: Use THP-1 cells primed with LPS/ATP; IL-1β secretion (ELISA) indicates pathway modulation .
Mechanistic Validation:
Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?
Methodological Answer: Integrated Workflow:
Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., HeLa) to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
Metabolomics: LC-MS profiling to detect changes in TCA cycle intermediates or glutathione levels .
Cellular Imaging: Confocal microscopy with JC-1 dye to assess mitochondrial membrane potential collapse .
Key Experiments:
Q. What computational tools are recommended for optimizing this compound’s pharmacokinetics?
Methodological Answer: ADMET Prediction:
- Software: SwissADME, pkCSM.
- Critical Parameters:
Structural Optimization:
- Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility while retaining potency.
- Use QSAR models (e.g., Schrödinger) to predict activity of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
